molecular formula C20H20ClNOS B11660492 3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide

Katalognummer: B11660492
Molekulargewicht: 357.9 g/mol
InChI-Schlüssel: PXHHDXDGFKGWFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The 6-methyl group can be introduced via Friedel-Crafts alkylation.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative with an amine, in this case, 4-phenylbutylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving benzothiophene derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzothiophenes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzothiophene derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, affecting their function and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene: The parent compound.

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Zileuton: Another benzothiophene derivative used as a leukotriene inhibitor.

Uniqueness

3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other benzothiophene derivatives.

Eigenschaften

Molekularformel

C20H20ClNOS

Molekulargewicht

357.9 g/mol

IUPAC-Name

3-chloro-6-methyl-N-(4-phenylbutyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H20ClNOS/c1-14-10-11-16-17(13-14)24-19(18(16)21)20(23)22-12-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,22,23)

InChI-Schlüssel

PXHHDXDGFKGWFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCCC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.